molecular formula C14H20N2O3 B2692021 N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide CAS No. 2310206-17-6

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide

Cat. No.: B2692021
CAS No.: 2310206-17-6
M. Wt: 264.325
InChI Key: ASTVNWBCRICNLH-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an oxane (tetrahydropyran) ring

Mechanism of Action

The mechanism of action of “N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide” is not specified in the search results. The biological activity of a compound depends on its specific structure and the target it interacts with .

Safety and Hazards

The safety and hazards associated with “N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring, and finally the attachment of the furan-3-carboxamide moiety. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Oxane Ring: The oxane ring can be synthesized via cyclization of diols or through ring-closing metathesis.

    Attachment of the Furan-3-carboxamide Moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) in aprotic solvents.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide: Features a benzene ring instead of a furan ring.

Uniqueness

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is unique due to its combination of a furan ring, pyrrolidine ring, and oxane ring, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(11-2-6-19-10-11)15-12-1-5-16(9-12)13-3-7-18-8-4-13/h2,6,10,12-13H,1,3-5,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVNWBCRICNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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